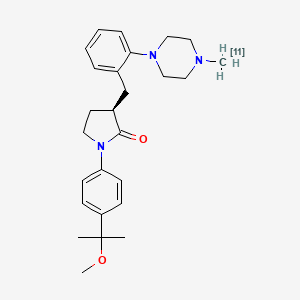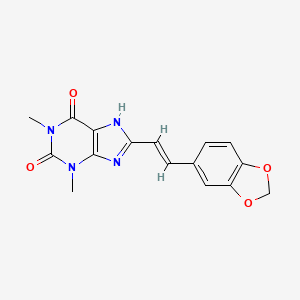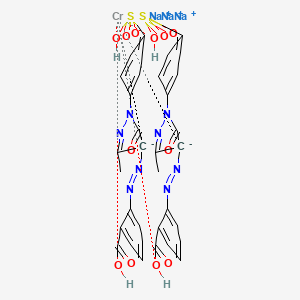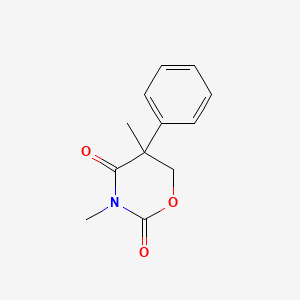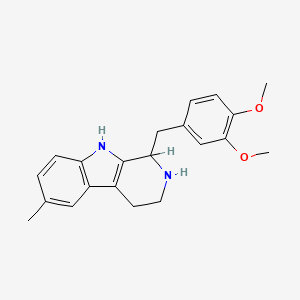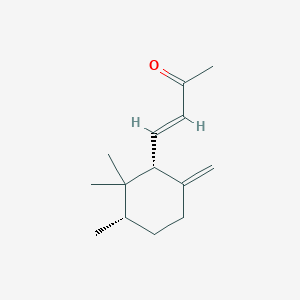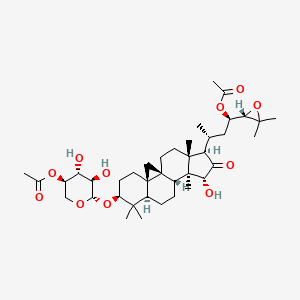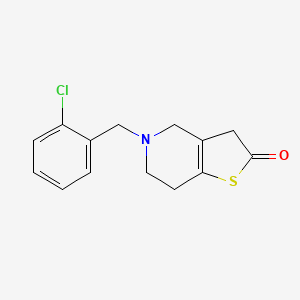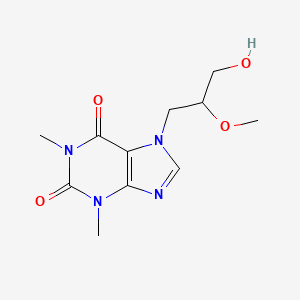
7-(3-Hydroxy-2-methoxypropyl)theophylline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “8U5G3AS9DE” is known as 7-(3-HYDROXY-2-METHOXYPROPYL)THEOPHYLLINE. It is a derivative of theophylline, a well-known bronchodilator used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease. The molecular formula of this compound is C11H16N4O4, and it has a molecular weight of 268.2691 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-(3-HYDROXY-2-METHOXYPROPYL)THEOPHYLLINE involves the reaction of theophylline with 3-hydroxy-2-methoxypropyl chloride under basic conditions. The reaction is typically carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the carbonyl groups in the compound to alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
7-(3-HYDROXY-2-METHOXYPROPYL)THEOPHYLLINE has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in respiratory diseases and other conditions.
Industry: Used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
作用機序
The mechanism of action of 7-(3-HYDROXY-2-METHOXYPROPYL)THEOPHYLLINE involves its interaction with adenosine receptors in the body. By blocking these receptors, the compound prevents the inhibitory effects of adenosine on the central nervous system, leading to increased alertness and bronchodilation. Additionally, it inhibits phosphodiesterase enzymes, resulting in increased levels of cyclic AMP and subsequent relaxation of smooth muscle in the airways .
類似化合物との比較
Theophylline: The parent compound, primarily used as a bronchodilator.
Aminophylline: A compound similar to theophylline but with better solubility.
Caffeine: Another methylxanthine with similar stimulant effects.
Uniqueness: 7-(3-HYDROXY-2-METHOXYPROPYL)THEOPHYLLINE is unique due to the presence of the hydroxy and methoxy groups, which can influence its pharmacokinetic properties and interactions with biological targets. These modifications can potentially enhance its therapeutic effects and reduce side effects compared to its parent compound, theophylline .
特性
CAS番号 |
117069-94-0 |
|---|---|
分子式 |
C11H16N4O4 |
分子量 |
268.27 g/mol |
IUPAC名 |
7-(3-hydroxy-2-methoxypropyl)-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C11H16N4O4/c1-13-9-8(10(17)14(2)11(13)18)15(6-12-9)4-7(5-16)19-3/h6-7,16H,4-5H2,1-3H3 |
InChIキー |
MWHUOIPSHHCTDK-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CO)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


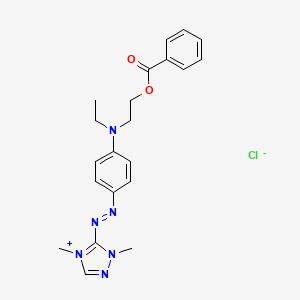
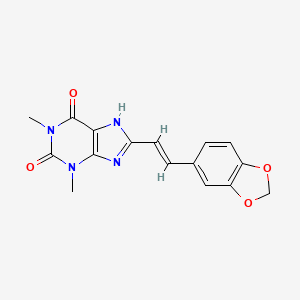
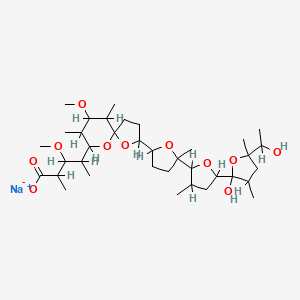
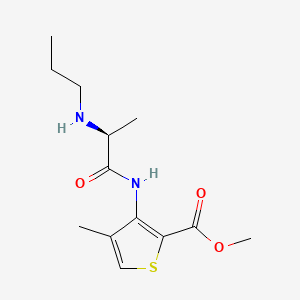
![Sodium;2-[3-aminopropyl(dimethyl)azaniumyl]acetate](/img/structure/B12777389.png)
